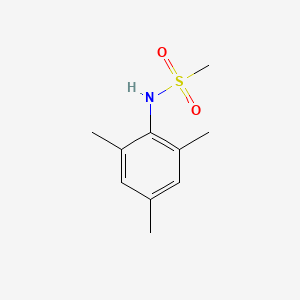

N-(2,4,6-trimethylphenyl)methanesulfonamide

Description

N-(2,4,6-Trimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO2NH-) attached to a 2,4,6-trimethylphenyl substituent. The compound features a symmetric substitution pattern on the phenyl ring, with methyl groups at the 2-, 4-, and 6-positions. This structural arrangement confers steric hindrance and electronic effects that influence its reactivity and physical properties. Sulfonamides are widely utilized in medicinal chemistry and organic synthesis as enzyme inhibitors, antibacterial agents, or intermediates for complex molecules .

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)11-14(4,12)13/h5-6,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBZAHCSZMWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves the reaction of 2,4,6-trimethylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-trimethylphenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis of N-(2,4,6-trimethylphenyl)methanesulfonamide

The compound can be synthesized through various methods, typically involving the reaction of an appropriate aniline derivative with methanesulfonyl chloride. The synthetic pathway often includes steps such as:

- Formation of the sulfonamide : The reaction of 2,4,6-trimethylphenylamine with methanesulfonyl chloride in the presence of a base.

- Purification : The product is purified through recrystallization or chromatography.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Killing Activity : In a series of synthesized analogues, compounds containing the 2,4,6-trimethylphenyl group demonstrated enhanced potency compared to their counterparts lacking this moiety. Specifically, compounds with this substituent showed 6-8 times more potent cell-killing activity than lead compounds like INH1 .

Antiviral Properties

Research has also explored the compound's potential as an antiviral agent. Novel derivatives of methanesulfonamide have shown promising results against viral infections by inhibiting viral replication pathways .

Photoinitiators in Polymerization

This compound has been utilized as a photoinitiator in cationic polymerization processes. Its ability to generate radicals upon exposure to light makes it suitable for applications in:

- Photolithography : The compound has been tested as a photoinitiator for epoxy-based hybrid organic-inorganic materials used in advanced lithographic techniques .

Photochemical Reactions

The compound has also been employed in photochemical trifluoromethylations of (hetero)aromatic compounds, showcasing its versatility as a reagent in organic synthesis .

| Compound ID | Structure | Cell Line Tested | IC50 (μM) | Activity Level |

|---|---|---|---|---|

| INH1 | [Structure] | HeLa | 25 | Reference |

| Compound 6 | [Structure] | HeLa | 6.25 | Enhanced |

| Compound 21 | [Structure] | HeLa | 6.25 | Enhanced |

Note: IC50 values reflect the concentration required to inhibit cell growth by 50%.

Table 2: Photoinitiator Performance

| Photoinitiator | Application Area | Performance Metric |

|---|---|---|

| This compound | Cationic Polymerization | Efficiency comparable to commercial PAGs |

| Commercial PAG | Cationic Polymerization | Baseline for comparison |

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related sulfonamides (Table 1), which differ in phenyl ring substitution patterns or additional functional groups. Key analogs include:

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound Name | Substituents on Phenyl/Other Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-(2,4,6-Trimethylphenyl)methanesulfonamide | 2,4,6-trimethylphenyl | C10H15NO2S | ~213.3 | Symmetric methyl substitution; high steric bulk |

| N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide | 2,4-dimethylphenyl + benzyl group | C15H17NO2S | ~283.4 | Reduced steric hindrance; extended aromaticity |

| 1-Phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide | 2,4,6-trimethylphenyl + benzyl group | C16H19NO2S | ~305.5 | Dual aromatic systems; increased lipophilicity |

| N-(4-Methylphenyl)methanesulfonamide | 4-methylphenyl | C8H11NO2S | ~185.2 | Minimal steric hindrance; para-substitution |

Physicochemical Properties

- Electronic Effects : The electron-withdrawing sulfonyl group (-SO2-) deactivates the phenyl ring, while methyl substituents donate electron density, creating a balanced electronic environment. This contrasts with analogs like 1-phenyl-N-(2,4,6-trimethylphenyl)methanesulfonamide, where the benzyl group enhances electron delocalization .

Spectral Characterization (Inferred from Analogs)

- 1H NMR : Methyl protons on the phenyl ring resonate upfield (δ 2.1–2.4 ppm), while sulfonamide NH appears as a broad singlet (δ 5.5–6.0 ppm) .

- IR : Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1320 cm⁻¹ (S=O symmetric stretch) .

- MS : Molecular ion peaks [M+H]+ consistent with calculated molecular weights (e.g., m/z ~213 for the target compound) .

Research Findings and Limitations

- Synthetic Challenges: The symmetric substitution in this compound simplifies purification (e.g., via crystallization), as noted for similar compounds in .

- Data Gaps : Specific thermodynamic data (melting point, solubility) and biological activity for the target compound are unavailable in the provided evidence. Further experimental studies are required to validate inferred properties.

Biological Activity

N-(2,4,6-trimethylphenyl)methanesulfonamide, also known as 246TMPMSA, is a sulfonamide compound that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and structural characteristics.

Chemical Structure and Properties

This compound features a methanesulfonyl group attached to a phenyl ring with three methyl substituents in the ortho and para positions. The presence of these methyl groups influences the compound's solubility and biological interactions.

Key Structural Features:

- Chemical Formula: C₁₁H₁₅NO₂S

- Molecular Weight: 225.31 g/mol

- IUPAC Name: this compound

The geometric parameters of 246TMPMSA are similar to those of other methanesulfonanilides but differ in bond and torsional angles due to the unique substitution pattern of the methyl groups .

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenylamine with methanesulfonyl chloride in the presence of a base. This method ensures high yields and purity of the final product.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes. Notably, research indicates that compounds with similar structures can inhibit HMG-CoA reductase activity. For instance, related sulfonamide derivatives demonstrated significant inhibition of cholesterol biosynthesis in vitro with IC50 values in the nanomolar range .

Table 1: Comparative IC50 Values of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| 246TMPMSA | TBD | TBD |

| Lovastatin | 11 | HMG-CoA reductase |

| Compound 3a | 1.12 | HMG-CoA reductase |

Anticancer Activity

Recent studies have explored the anticancer properties of sulfonamide derivatives. In particular, compounds that include the 2,4,6-trimethylphenyl moiety have shown enhanced anti-proliferative effects against various cancer cell lines compared to their less substituted counterparts. This suggests that the specific electronic and steric properties imparted by the trimethyl groups may contribute positively to their bioactivity .

Case Studies

- Inhibition Studies : A study evaluated the effects of this compound on cancer cells expressing high levels of Hec1 (High Expression in Cancer 1). The compound was found to significantly reduce cell viability in a dose-dependent manner while inducing mitotic abnormalities such as multipolar spindle configurations .

- Metabolomic Analysis : Integrative metabolomic studies have indicated that compounds with similar structures can influence metabolic pathways related to flavonoid biosynthesis and other regulatory mechanisms in plant systems . Although not directly linked to 246TMPMSA, these findings highlight the broader implications of sulfonamides in biological systems.

Q & A

Q. Advanced: How can steric hindrance from the trimethylphenyl group impact reaction efficiency, and what optimization strategies are recommended?

The bulky 2,4,6-trimethylphenyl group reduces nucleophilicity, leading to slower reaction kinetics. To mitigate this, elevated temperatures (60–80°C) and polar aprotic solvents (e.g., THF or DCM) are used to enhance reactivity . Kinetic monitoring via TLC or in situ IR spectroscopy helps identify optimal reaction times. Computational studies (e.g., DFT) can predict steric clashes and guide solvent selection to improve yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and assess purity. The trimethylphenyl group shows distinct aromatic proton splitting (e.g., singlet for para-methyl groups) and deshielded sulfonamide NH (~10 ppm) .

- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, while N-H stretches are observed near 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 243.1 for [M+H]+) and fragmentation patterns .

Q. Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved?

Conflicts may arise from dynamic effects (e.g., hindered rotation of the sulfonamide group) or impurities. Strategies include:

- Variable-temperature NMR to identify rotational barriers .

- 2D NMR (COSY, HSQC) to assign overlapping signals .

- X-ray crystallography (using SHELX ) as a definitive structural validation method.

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection uses Mo/Kα radiation. SHELX software refines the structure, revealing bond lengths (e.g., S-N ~1.63 Å) and dihedral angles between the sulfonamide and aryl groups . Non-covalent interactions (e.g., C-H···O) stabilize the lattice, as seen in related trimethylphenyl acetamides .

Q. Advanced: What are the limitations of SHELX in refining sterically hindered sulfonamides?

SHELX may struggle with disordered methyl groups or weak diffraction from bulky substituents. To address this:

- High-resolution data (θ > 25°) improves refinement.

- TWINABS corrects for twinning in low-symmetry crystals .

- Complementary DFT geometry optimization validates uncertain parameters .

Basic: What derivatives of this compound are synthetically accessible, and how?

Methodological Answer:

Common derivatives include:

- Chlorinated analogs : Electrophilic substitution using Cl2/FeCl3 on the aryl ring .

- N-Alkylated derivatives : Alkylation of the sulfonamide nitrogen with alkyl halides under basic conditions .

- Metal complexes : Coordination with transition metals (e.g., Ru) for catalytic applications, leveraging the sulfonamide’s chelating ability .

Q. Advanced: How does the trimethylphenyl group influence regioselectivity in electrophilic substitution?

The meta-directing sulfonamide and steric hindrance from methyl groups limit substitution to the para position of the aryl ring. Computational modeling (e.g., Fukui indices) predicts reactivity hotspots, while kinetic studies using stopped-flow UV-Vis monitor intermediate formation .

Basic: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. Advanced: How can discrepancies between predicted and experimental pKa values be analyzed?

Discrepancies often arise from solvent effects or implicit solvation model limitations. Strategies include:

- Explicit solvent MD simulations to account for hydrogen bonding .

- Comparative analysis with structurally similar sulfonamides to identify systematic errors .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

- Storage : Inert atmosphere (N2) at 4°C to prevent hydrolysis of the sulfonamide group .

- Handling : Use gloves and fume hoods due to potential irritancy (similar to chlorinated analogs) .

- Waste disposal : Incineration or alkaline hydrolysis to break down sulfonamide bonds .

Q. Advanced: How can degradation products be identified and mitigated during long-term storage?

Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolysis byproducts (e.g., methanesulfonic acid). Stabilizers like antioxidants (BHT) or desiccants (silica gel) extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.